molecular formula C18H25N3O6 B2693333 Subtilisin Inhibitor I CAS No. 823179-44-8

Subtilisin Inhibitor I

Cat. No.: B2693333
CAS No.: 823179-44-8
M. Wt: 379.413
InChI Key: LCNQRTLVYUSFIG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subtilisin Inhibitor I is a proteinaceous inhibitor of microbial origin, specifically isolated from the culture broth of Streptomyces albogriseolus S-3253 . It is known for its ability to inhibit subtilisin, a serine protease enzyme produced by Bacillus subtilis. This compound plays a crucial role in regulating proteolytic activity, making it valuable in various biochemical and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Subtilisin Inhibitor I primarily undergoes interactions with serine proteases, forming stable complexes that inhibit proteolytic activity. It does not typically undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The inhibitor is stable over a wide range of pH and temperature conditions. It remains active even after heating to 80°C for 10 minutes . Common reagents used in its purification include Tris-HCl buffer, ammonium sulfate, and various chromatographic resins .

Major Products: The major product of the interaction between this compound and subtilisin is a stable inhibitor-enzyme complex that prevents the proteolytic activity of subtilisin .

Scientific Research Applications

Subtilisin Inhibitor I has a wide range of applications in scientific research:

Mechanism of Action

Subtilisin Inhibitor I exerts its effects by binding to the active site of subtilisin, forming a stable complex that inhibits the enzyme’s proteolytic activity. The inhibitor interacts with the catalytic triad of subtilisin, which includes aspartate, histidine, and serine residues, preventing the enzyme from cleaving peptide bonds . This inhibition is crucial for regulating proteolytic activity in various biological and industrial processes.

Properties

IUPAC Name

[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQRTLVYUSFIG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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